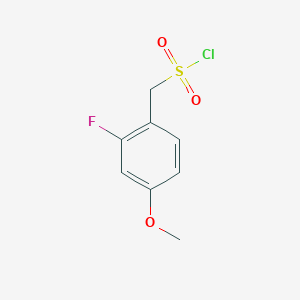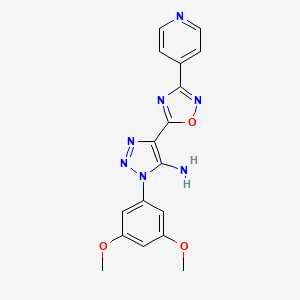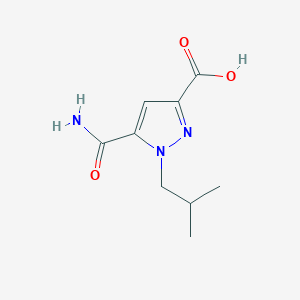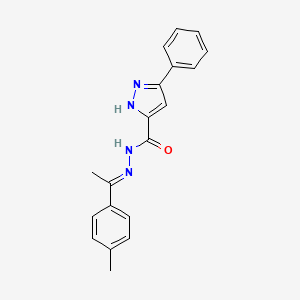
(E)-3-phenyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole carbohydrazides typically involves the reaction of hydrazides with various aldehydes or ketones to form the desired carbohydrazide derivatives. These reactions are often facilitated by refluxing in ethanol or other solvents, sometimes employing catalytic or basic conditions to drive the reaction to completion. For example, the synthesis process can include cyclocondensation reactions and is characterized by spectroscopic techniques such as FT-IR, NMR, and mass spectrometry (Karrouchi et al., 2020).
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the molecular structure of synthesized compounds. This method provides detailed information on the crystal structure, allowing for the examination of bond lengths, angles, and overall molecular conformation. Studies often reveal that these compounds crystallize in various space groups with significant intermolecular interactions, such as hydrogen bonding, contributing to their stability (Karrouchi et al., 2021).
Chemical Reactions and Properties
Pyrazole carbohydrazides undergo a range of chemical reactions, influenced by their functional groups. These reactions can include nucleophilic substitution, electrophilic addition, and the formation of hydrogen bonds. The presence of electron-donating or withdrawing groups on the phenyl ring can significantly affect the chemical reactivity and stability of these compounds. Theoretical and computational studies, including density functional theory (DFT) calculations, provide insights into the electronic structure, molecular orbitals, and potential reaction pathways (Pillai et al., 2017).
Physical Properties Analysis
The physical properties of pyrazole carbohydrazides, including melting points, solubility, and crystallinity, are crucial for their practical applications. These properties are often determined through experimental studies and can be influenced by the compound's molecular structure and the presence of specific functional groups. Spectroscopic methods, alongside thermal analysis, provide valuable data on these aspects.
Chemical Properties Analysis
Pyrazole carbohydrazides exhibit a range of chemical properties, such as acidity/basicity, electrophilic/nucleophilic character, and redox behavior. These properties are pivotal in determining their reactivity and interactions with biological targets or materials. Computational studies, including molecular docking and DFT calculations, help in understanding these chemical properties by analyzing the electron density, molecular orbitals, and interaction energies with potential receptors or substrates (Karrouchi et al., 2020).
作用機序
Target of Action
The target of a drug is typically a protein or other molecule in the body that the drug interacts with to exert its effects. This could be a receptor, enzyme, or transporter protein. The specific target of STK108559 is currently unknown .
Mode of Action
The mode of action refers to how the drug interacts with its target to produce a therapeutic effect. This could involve binding to a receptor to activate or inhibit it, or interacting with an enzyme to increase or decrease its activity. The specific mode of action of STK108559 is currently unknown .
Biochemical Pathways
Biochemical pathways are sequences of chemical reactions that occur in a cell, in which the product of one reaction serves as the substrate for the next. These pathways are crucial for various biological processes, such as signal transduction, metabolic processes, and gene expression. The specific biochemical pathways affected by STK108559 are currently unknown .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. This includes how quickly and efficiently a drug is absorbed into the body, how it is distributed among different tissues and organs, how it is metabolized or broken down, and how it is ultimately excreted from the body. The specific pharmacokinetic properties of STK108559 are currently unknown .
Result of Action
The result of a drug’s action is the observable therapeutic effect it has on the body. This could involve alleviating symptoms of a disease, curing a disease, or preventing a disease from occurring. The specific results of STK108559’s action are currently unknown .
Action Environment
The action environment of a drug refers to the conditions under which the drug exerts its effects. This can include factors such as the pH level, presence of other molecules, and temperature. These factors can influence the drug’s stability, efficacy, and mode of action. The specific environmental factors influencing STK108559’s action are currently unknown .
特性
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-8-10-15(11-9-13)14(2)20-23-19(24)18-12-17(21-22-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGRZNGJYRFWHJ-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[3-(methoxymethyl)phenyl]propan-1-ol](/img/structure/B2483852.png)
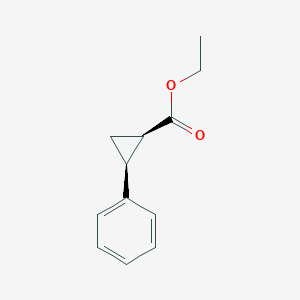

![N1-(2-morpholinoethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2483856.png)

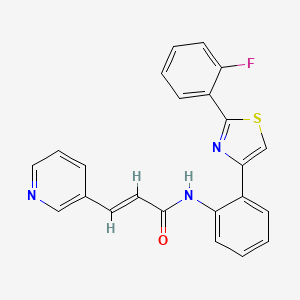

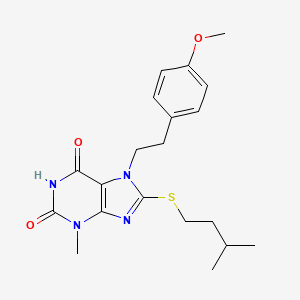

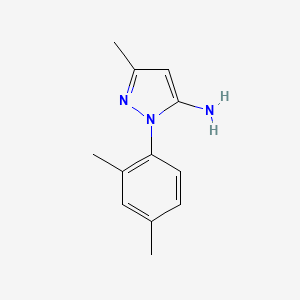
![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)
